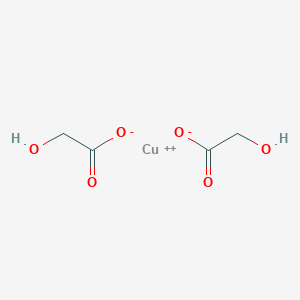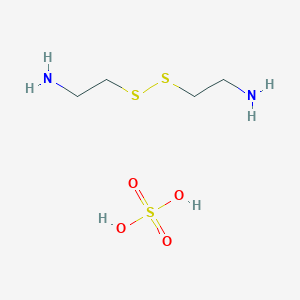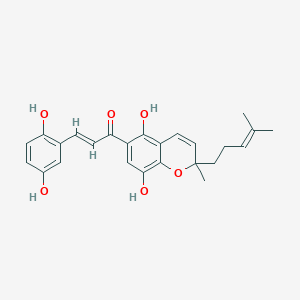
Flemingin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flemingin C is a natural product that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone isolated from the plant species Flemingia macrophylla, which is native to Southeast Asia. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用机制
The mechanism of action of Flemingin C is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It is also thought to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
生化和生理效应
Flemingin C has been found to have a range of biochemical and physiological effects in animal models. These include reducing inflammation, inducing apoptosis in cancer cells, and inhibiting tumor growth. It has also been found to have anti-microbial properties, with studies showing that it can inhibit the growth of a range of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using Flemingin C in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. It also has a range of biological activities, making it a versatile compound for studying different pathways and diseases.
One limitation of using Flemingin C in lab experiments is its availability, as it is currently only obtained through extraction from the plant source. This may limit the amount of compound that can be obtained and may make it difficult to obtain consistent results.
未来方向
There are numerous future directions for research on Flemingin C. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on a range of cancer types.
Other potential future directions include investigating its anti-microbial properties and its effects on other biological pathways, such as the immune system and the nervous system.
Conclusion:
Flemingin C is a natural product with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to act through a variety of pathways. While there are limitations to using Flemingin C in lab experiments, it has a range of potential applications in the fields of inflammation, cancer, and microbiology. Future research on Flemingin C may lead to the development of new therapies for a range of diseases.
合成方法
The synthesis of Flemingin C can be achieved through a variety of methods, including extraction from the plant source, chemical synthesis, and microbial fermentation. The most common method of obtaining Flemingin C is through extraction from the plant species Flemingia macrophylla. This involves harvesting the plant material, drying it, and extracting the compound using solvents such as methanol or ethanol.
科学研究应用
Flemingin C has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a range of fields. One area of particular interest is its anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
属性
CAS 编号 |
18296-60-1 |
|---|---|
产品名称 |
Flemingin C |
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+ |
InChI 键 |
OFVKCCFSBLYGGS-SOFGYWHQSA-N |
手性 SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
规范 SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




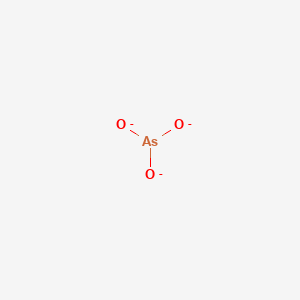

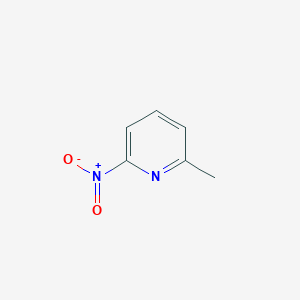
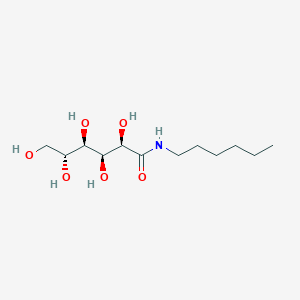
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
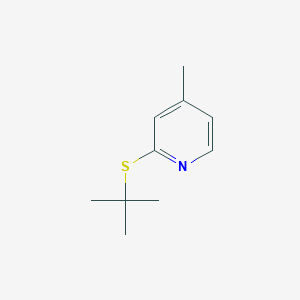
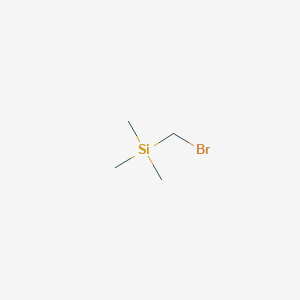
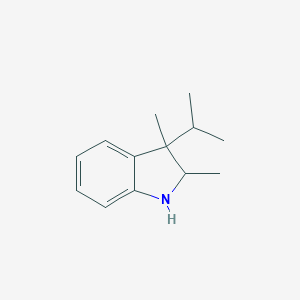
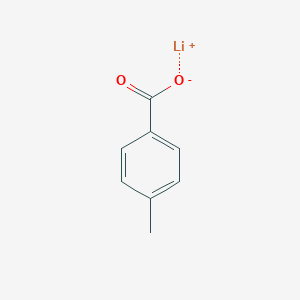
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
